molecular formula C15H12N2O4S2 B4655796 [(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B4655796
M. Wt: 348.4 g/mol
InChI Key: AACAAUQRMCLPLB-QXMHVHEDSA-N
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Description

This compound belongs to the rhodanine-acetic acid family, characterized by a 1,3-thiazolidin-4-one core substituted with a thioxo group at position 2 and an acetic acid moiety at position 2. The Z-configuration at the 5-position is stabilized by conjugation with a 1-ethyl-2-oxoindole group. Key properties include:

  • Molecular formula: C₁₈H₁₇N₂O₄S₂
  • Average mass: ~390.47 g/mol (based on analogs in ).
  • Structural features: The ethyl group at the indole nitrogen and the acetic acid side chain differentiate it from related derivatives. Its planar structure facilitates π-π stacking and hydrogen bonding, critical for biological interactions .

Properties

IUPAC Name

2-[(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S2/c1-2-16-9-6-4-3-5-8(9)11(13(16)20)12-14(21)17(7-10(18)19)15(22)23-12/h3-6H,2,7H2,1H3,(H,18,19)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACAAUQRMCLPLB-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CC(=O)O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CC(=O)O)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves the condensation of an indole derivative with a thiazolidine-2,4-dione derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to [(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of thiazolidinediones, which share structural similarities with this compound, possess significant antibacterial and antifungal properties. For instance, certain derivatives demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, outpacing standard antibiotics like ampicillin and streptomycin by 10–50 times in some cases .
  • Antidiabetic Properties : Thiazolidinedione derivatives are known for their role in diabetes management. Compounds related to [(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid have shown promising results in lowering blood glucose levels and improving insulin sensitivity in various animal models .
  • Anti-inflammatory Effects : The anti-inflammatory potential of thiazolidinedione derivatives has been documented, suggesting that this compound may also possess similar properties due to its structural characteristics .

Case Studies

Several studies have explored the applications of compounds related to [(5Z)-5-(1-ethyl-2-oxo...], showcasing their potential in various therapeutic areas:

StudyFindingsApplications
Datar et al. (2017)Investigated thiazolidinedione derivatives for antidiabetic activityHighlighted the effectiveness of specific derivatives over standard drugs like pioglitazone
Jiwane et al. (2018)Synthesized new thiazolidinediones with notable hypoglycemic effectsDemonstrated significant blood glucose reduction in diabetic models
Badiger et al. (2017)Explored novel thiazolidinedione derivatives for antimicrobial activityIdentified compounds with superior efficacy compared to existing antibiotics

Mechanism of Action

The mechanism of action of [(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Structural and Functional Comparisons
Compound Name/ID Key Substituents Molecular Formula Notable Properties Biological Activity Reference
Target Compound 1-Ethylindole, acetic acid C₁₈H₁₇N₂O₄S₂ High melting point (est. 220–270°C), moderate lipophilicity Under investigation; predicted antifungal/antibacterial
[(5Z)-5-(1-Isopentyl-2-oxoindol-3-ylidene) analog () 1-Isopentylindole C₁₈H₁₈N₂O₄S₂ Higher lipophilicity (log P ~3.5) due to branched alkyl chain Limited activity data; similar synthesis yield (83–99%)
{(5Z)-[4-Oxo-5-(pyridin-2-ylmethylidene) analog () Pyridin-2-ylmethylidene C₁₂H₉N₂O₃S₂ Lower log P (~1.8); enhanced water solubility Potent antifungal activity against Candida spp. (MIC: 8–16 µg/mL)
[3-(4-Chlorophenyl)-4-oxothiazolidin-5-ylidene]acetic acid () 4-Chlorophenyl C₁₁H₇ClNO₃S Crystalline solid; log P ~2.2 Anti-Toxoplasma gondii activity (IC₅₀: 12 µM)
Kinedak/Sorbistat (Proprietary, ) Cinnamylidene, methyl C₁₅H₁₃NO₃S₂ High bioavailability (oral), log P ~2.5 Antidiabetic (PPARγ agonist)
Key Observations:
  • Substituent Effects :
    • Alkyl Chains : The ethyl group in the target compound balances lipophilicity (log P ~2.8–3.0, estimated) better than the bulkier isopentyl group (log P ~3.5), which may hinder membrane permeability .
    • Aromatic Systems : Pyridinyl () and chlorophenyl () substituents enhance polar interactions, improving solubility but reducing log P.
  • Biological Activity :
    • Antifungal activity is strongly influenced by substituent electronics. The pyridinyl analog () outperforms indole-based derivatives, likely due to improved target (e.g., fungal cytochrome P450) binding .
    • The target compound’s indole moiety may confer selectivity toward bacterial or cancer targets, as seen in related rhodanine-indole hybrids .

Biological Activity

The compound [(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a synthetic organic molecule that exhibits a diverse range of biological activities. Its unique structure combines thiazolidine and indole moieties, which contribute to its potential therapeutic applications.

Structural Characteristics

This compound has the molecular formula C15H12N2O4S2C_{15}H_{12}N_2O_4S^2 and a molecular weight of 348.4 g/mol. The presence of both thiazolidine and indole rings in its structure is significant as these components are associated with various biological activities.

Biological Activities

Research indicates that compounds similar to [(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid exhibit several biological activities:

  • Anticancer Activity : Thiazolidine derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as enzyme inhibition and modulation of signaling pathways. For instance, thiazolidinones have been reported to exhibit cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Properties : The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are key players in inflammation. Similar compounds have demonstrated selective COX-II inhibitory activity, suggesting potential use in treating inflammatory conditions .
  • Antimicrobial Effects : Indole derivatives are known for their broad-spectrum antimicrobial activity. This compound's indole core may contribute to its effectiveness against various pathogens .
  • Antidiabetic Potential : Some thiazolidine derivatives are utilized in diabetes management due to their ability to enhance insulin sensitivity and lower blood glucose levels .

The biological activity of this compound is largely attributed to its structural features that allow it to interact with specific molecular targets:

  • Enzyme Inhibition : The thiazolidine ring may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of cancer cells.
  • Receptor Modulation : The indole moiety can bind to various receptors, modulating their activity and influencing cellular responses.

Comparative Analysis with Similar Compounds

To better understand the biological potential of [(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid , a comparison with structurally related compounds is useful:

Compound NameStructure FeaturesBiological Activity
ThiazolidinedioneContains thiazolidine ring; used in diabetes treatmentAntidiabetic
Indole derivativesIndole core structure; diverse biological activitiesAntimicrobial
4-Oxo-thiazolidinesSimilar thiazolidine structure; potential anti-inflammatoryAnti-inflammatory

Case Studies and Research Findings

Recent studies have highlighted the potential of thiazolidinone derivatives as anticancer agents. For example, a review focusing on thiazolidinones demonstrated their effectiveness against multiple cancer cell lines by inhibiting key metabolic enzymes . Another study indicated that specific modifications to the thiazolidine structure could enhance selectivity towards COX-II over COX-I, reducing side effects associated with traditional anti-inflammatory drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[(5Z)-5-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

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